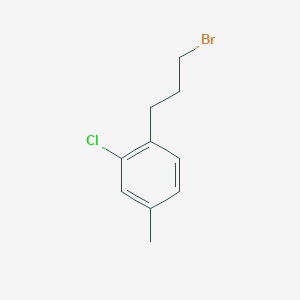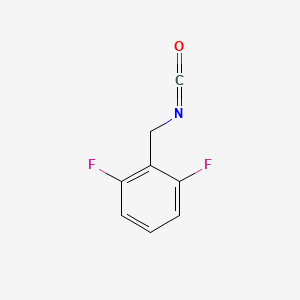
1,3-Difluoro-2-(isocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(isocyanatomethyl)benzene is an organic compound characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,3-Difluoro-2-(isocyanatomethyl)benzene typically involves the reaction of 1,3-difluorobenzene with a suitable isocyanate precursor. One common method includes the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Difluoro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Difluoro-2-(isocyanatomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(isocyanatomethyl)benzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in various fields.
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-(isocyanatomethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.
1,2-Difluoro-4-(isocyanatomethyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
1,4-Difluoro-2-(isocyanatomethyl)benzene: Another isomer with different reactivity and applications.
The unique combination of fluorine atoms and an isocyanate group in this compound makes it particularly valuable for specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C8H5F2NO |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
1,3-difluoro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
Clé InChI |
ANZODEWQMRPONA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CN=C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


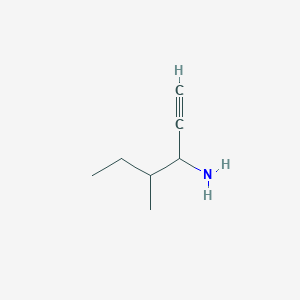
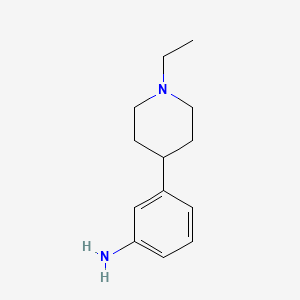
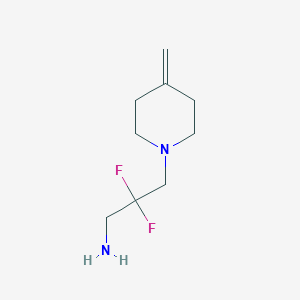
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
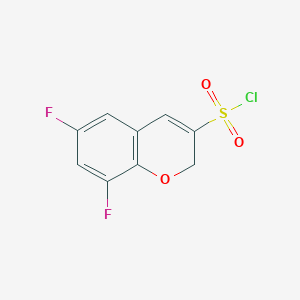


![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)


